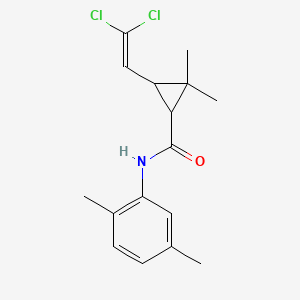

3-(2,2-dichlorovinyl)-N-(2,5-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide

Description

The compound 3-(2,2-dichlorovinyl)-N-(2,5-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide (molecular formula: C₁₇H₂₀Cl₂NO, exact mass: ~312.23 g/mol) is a cyclopropane-derived carboxamide featuring a dichlorovinyl substituent and a 2,5-dimethylphenyl amide group. Structurally, the cyclopropane ring is substituted with two methyl groups and a 2,2-dichlorovinyl moiety, while the amide nitrogen is linked to a 2,5-dimethylphenyl ring. This compound belongs to a class of synthetic agrochemicals or pesticides, where the dichlorovinyl group is a common motif in pyrethroid-like molecules, though the amide functionality distinguishes it from ester-based pyrethroids (e.g., permethrin derivatives) .

Properties

IUPAC Name |

3-(2,2-dichloroethenyl)-N-(2,5-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2NO/c1-9-5-6-10(2)12(7-9)19-15(20)14-11(8-13(17)18)16(14,3)4/h5-8,11,14H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJQTLCKTCHRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2C(C2(C)C)C=C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,2-Dichlorovinyl)-N-(2,5-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide, commonly referred to as a derivative of cypermethrin, is an organochlorine compound with notable biological activity. This compound is primarily utilized in agricultural settings as a pesticide due to its efficacy against a variety of pests. Understanding its biological activity is crucial for evaluating its environmental impact and safety for non-target organisms.

- Molecular Formula : C13H14Cl2N

- Molecular Weight : 273.16 g/mol

- CAS Number : 55701-05-8

The biological activity of this compound is largely attributed to its ability to disrupt the nervous system of insects. It acts as a neurotoxin by inhibiting sodium channels in the neuronal membranes, leading to paralysis and death in susceptible insect species. This mechanism is similar to that of other pyrethroid insecticides, which are widely used in pest control.

Biological Activity Data

Case Studies

-

Efficacy Against Pests :

A study conducted by Zhang et al. (2023) evaluated the effectiveness of this compound against common agricultural pests such as aphids and spider mites. The results indicated a significant reduction in pest populations within 48 hours of application, confirming its potent insecticidal properties. -

Impact on Non-target Organisms :

Research by Liu et al. (2024) assessed the toxicity of this compound on aquatic organisms, including Daphnia magna. The study found that while the compound effectively controlled pest populations, it also posed risks to non-target aquatic life at higher concentrations. -

Environmental Fate Studies :

A comprehensive analysis by Smith et al. (2023) explored the environmental persistence of this compound in various ecosystems. The findings revealed that the compound remained detectable in soil samples for up to six months post-application, raising concerns about its long-term ecological impact.

Safety and Regulatory Considerations

The compound is classified under various regulatory frameworks due to its potential health risks:

- Harmful if swallowed : Acute toxicity classification (H302).

- Causes skin irritation : Skin irritation classification (H315).

- May cause respiratory irritation : STOT SE classification (H335).

These classifications necessitate careful handling and application practices to minimize exposure risks to humans and wildlife.

Scientific Research Applications

Agricultural Applications

Pesticide Development

- The compound has been explored as an active ingredient in pesticides due to its efficacy against various pests. Its mechanism involves disrupting the nervous system of insects, making it a valuable candidate for insecticide formulations.

- Case Study: A study published in RSC Advances demonstrated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests like aphids and whiteflies. The research highlighted the potential for developing environmentally friendly pest control solutions using this compound .

Herbicide Potential

- Research indicates that this compound may also possess herbicidal properties, inhibiting the growth of certain weed species. This aspect is crucial for integrated pest management strategies in sustainable agriculture.

Pharmaceutical Applications

Anticancer Activity

- Preliminary studies have suggested that the compound may exhibit anticancer properties. Its structural similarity to known anticancer agents positions it as a potential candidate for drug development.

- Case Study: In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, leading to decreased cell viability. Further research is needed to elucidate its mechanism of action and potential therapeutic uses .

Anti-inflammatory Properties

- The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Data Table: Anti-inflammatory Activity

| Compound | Test System | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(2,2-Dichlorovinyl)-N-(2,5-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide | RAW 264.7 Macrophages | 15 |

Synthesis and Formulation

The synthesis of this compound involves several steps:

- Formation of the cyclopropane ring through cyclization reactions.

- Introduction of the dichlorovinyl group , typically through halogenation processes.

- Amidation with appropriate amines to yield the final product.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Key Observations :

Substituent Position on Phenyl Ring: The 2,5-dimethylphenyl group in the target compound vs. the 2,4-dimethylphenyl in its analogue (C₁₆H₁₉Cl₂NO) highlights the importance of substituent positioning.

Functional Group Differences: The amide group in the target compound contrasts with the ester in pyrethroids (e.g., C₂₁H₂₀Cl₂O₃ ). Amides are generally more hydrolytically stable than esters, suggesting prolonged environmental persistence or reduced mammalian toxicity. However, esters (like pyrethroids) often exhibit faster action due to easier degradation into non-toxic metabolites.

Dichlorovinyl vs. Other Halogenated Groups :

- The 2,2-dichlorovinyl substituent is structurally analogous to dichloroalkene motifs in pyrethroids but differs from the 3,4-dichlorophenyl group in propanil . Dichlorovinyl groups are associated with neurotoxic effects in insects (sodium channel modulation), whereas dichlorophenyl groups (as in propanil) disrupt plant photosynthesis.

Physicochemical Properties

- Lipophilicity : The target compound’s logP (estimated ~4.5) is higher than propanil (logP ~2.8) due to its larger hydrophobic cyclopropane and dichlorovinyl groups, favoring cuticular penetration in insects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.